molecular formula C9H6ClNO4 B6285251 (2E)-3-(4-chloro-3-nitrophenyl)prop-2-enoic acid CAS No. 199679-38-4

(2E)-3-(4-chloro-3-nitrophenyl)prop-2-enoic acid

Cat. No.: B6285251
CAS No.: 199679-38-4
M. Wt: 227.6
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Description

(2E)-3-(4-chloro-3-nitrophenyl)prop-2-enoic acid is an organic compound characterized by the presence of a chloro and nitro group on a phenyl ring, along with a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-chloro-3-nitrophenyl)prop-2-enoic acid typically involves the nitration of 4-chlorophenylacetic acid followed by a series of reactions to introduce the propenoic acid moiety. The nitration process can be carried out using nitric acid in the presence of sulfuric acid as a catalyst. The subsequent steps involve the use of reagents such as acetic anhydride and sodium acetate under controlled temperature conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-chloro-3-nitrophenyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, acidic or basic conditions.

    Substitution: Sodium hydroxide, potassium tert-butoxide, elevated temperatures.

Major Products Formed

    Reduction: 3-(4-amino-3-nitrophenyl)prop-2-enoic acid.

    Oxidation: Corresponding carboxylic acids.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-3-(4-chloro-3-nitrophenyl)prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (2E)-3-(4-chloro-3-nitrophenyl)prop-2-enoic acid exerts its effects involves interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and antioxidant effects. The chloro group can participate in electrophilic aromatic substitution reactions, further modifying the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenol: Similar in structure but lacks the propenoic acid moiety.

    4-Chloro-3-nitrobenzoic acid: Similar in structure but has a benzoic acid moiety instead of propenoic acid.

Uniqueness

(2E)-3-(4-chloro-3-nitrophenyl)prop-2-enoic acid is unique due to the presence of both chloro and nitro groups on the phenyl ring along with the propenoic acid moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

CAS No.

199679-38-4

Molecular Formula

C9H6ClNO4

Molecular Weight

227.6

Purity

100

Origin of Product

United States

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